Product packaging for N-(2,4-Dimethylphenyl)benzamide(Cat. No.:CAS No. 6328-77-4)

N-(2,4-Dimethylphenyl)benzamide

Cat. No.: B188824
CAS No.: 6328-77-4
M. Wt: 225.28 g/mol
InChI Key: JYOOUGQLKSTNIY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)benzamide is a substituted benzamide with the CAS Number 6328-77-4 and a molecular formula of C15H15NO . This compound is provided as a high-purity solid for research applications and is intended for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use. This compound is of significant interest in the field of structural chemistry and crystallography. It serves as a classic model for studying substituent effects on the molecular conformation of benzanilides . Single-crystal X-ray diffraction studies reveal that the molecule adopts a configuration where the N–H and C=O bonds are anti to each other, and the two benzene rings can form specific dihedral angles influencing the crystal packing . In the crystal lattice, molecules are frequently linked into chains via intermolecular N–H···O hydrogen bonds, a key feature studied in supramolecular chemistry . Beyond fundamental structural studies, the benzamide core is a privileged scaffold in medicinal and pesticidal chemistry. Researchers have extensively explored substituted benzamides for their diverse biological potential, including as antimicrobial and anticancer agents . The structural features of this compound make it a valuable building block or precursor in the design and synthesis of novel compounds for such biological evaluations . Its utility underscores the importance of understanding its physicochemical properties for researchers developing new active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B188824 N-(2,4-Dimethylphenyl)benzamide CAS No. 6328-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6328-77-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

JYOOUGQLKSTNIY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C

Other CAS No.

6328-77-4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl Benzamide

Established Synthetic Routes for N-(2,4-Dimethylphenyl)benzamide and Related Analogues

The synthesis of this compound and its analogues predominantly relies on the formation of an amide bond, a cornerstone of organic chemistry. The most common and established methods involve the coupling of an aniline (B41778) derivative with a benzoic acid derivative.

Amide Coupling Reactions: Aniline-Benzoic Acid/Acyl Chloride Condensations

The direct condensation of 2,4-dimethylaniline (B123086) with benzoic acid or, more commonly, its more reactive acyl chloride derivative, benzoyl chloride, is a primary route for the synthesis of this compound. The use of acyl chlorides is often preferred due to their higher reactivity, which facilitates the reaction. A general procedure involves dissolving the acyl chloride in a suitable solvent, such as anhydrous dichloromethane (B109758) (CH2Cl2), at a reduced temperature (e.g., 0°C), followed by the dropwise addition of the aniline. The reaction mixture is then typically stirred at room temperature for several hours to ensure completion.

When starting from a carboxylic acid instead of an acyl chloride, activating agents are necessary to facilitate the amide bond formation. A variety of coupling reagents are used for this purpose. Common systems include the use of carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives that improve reaction rates and suppress side reactions.

A particularly effective and widely used protocol for the synthesis of amide derivatives from electron-deficient amines and carboxylic acids involves a combination of EDC, 4-Dimethylaminopyridine (DMAP), and a catalytic amount of Hydroxybenzotriazole (HOBt). In this system, the carboxylic acid reacts with EDC in the presence of HOBt to form a reactive HOBt ester. DMAP then acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which readily reacts with the amine. The use of DMAP is often crucial for achieving good yields, especially with less reactive amines. This method has been shown to be applicable to a wide range of functionalized amide derivatives.

Table 1: Common Coupling Agents and Catalytic Systems for Amide Synthesis

Coupling Agent/System Additive(s) Role of Components Typical Reaction Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) EDC activates the carboxylic acid. HOBt forms a reactive ester and minimizes side reactions. DMAP acts as an acyl transfer catalyst. 1 equivalent of EDC and DMAP, with a catalytic amount of HOBt.
DCC (N,N'-Dicyclohexylcarbodiimide) DMAP (4-Dimethylaminopyridine) DCC is a carbodiimide (B86325) that activates the carboxylic acid. DMAP serves as a catalyst. Typically performed at 0-30°C.
Acyl Chlorides Base (e.g., triethylamine) The acyl chloride is a highly reactive carboxylic acid derivative. A base is used to scavenge the HCl byproduct. Often carried out in an anhydrous solvent like CH2Cl2 at 0°C to room temperature.
Solvent Systems and Reaction Conditions

The choice of solvent is critical for the success of amide coupling reactions. For reactions involving acyl chlorides, anhydrous solvents like dichloromethane are commonly employed to prevent hydrolysis of the reactive intermediate. When using coupling agents like EDC, a range of solvents can be utilized. Acetonitrile (CH3CN) has been reported to provide excellent results in EDC/DMAP/HOBt mediated couplings. Dichloromethane has also been shown to be a comparable solvent in these reactions.

In a move towards more environmentally friendly procedures, Polyethylene glycol (PEG-400) has been investigated as a green reaction medium for carbodiimide-mediated amide synthesis. Good conversions have been observed when using EDC.HCl in PEG-400 at temperatures ranging from 0-30°C. The general procedure involves adding the carboxylic acid and EDC.HCl to PEG-400 at a low temperature, followed by the addition of the amine after a short stirring period. The reaction is then allowed to proceed at room temperature.

Advanced Synthetic Strategies for this compound Derivatives

Beyond direct amide coupling, more complex synthetic strategies are employed to generate derivatives of this compound with diverse functionalities. These often involve multi-step sequences where the core benzamide (B126) structure is assembled and subsequently modified, or where precursor molecules undergo significant transformations to build the final scaffold.

Multi-Step Preparations and Intermediate Derivatization (e.g., bromination, Hantzsch thiazole (B1198619) synthesis)

A common strategy in medicinal chemistry is to introduce new heterocyclic rings onto a parent scaffold. One of the most established methods for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. To apply this to the this compound scaffold, a multi-step sequence can be envisioned.

This process would begin with a precursor molecule, for instance, an this compound derivative bearing an acetyl group. This acetyl group can be selectively brominated at the α-position to yield a reactive α-bromoketone intermediate. This derivatization is a key step that prepares the molecule for the subsequent cyclization. The resulting α-bromoacetyl derivative can then be reacted with a thioamide in a Hantzsch condensation reaction to form the desired thiazole-substituted this compound analogue. This multi-step approach allows for the introduction of a wide variety of substituents on the thiazole ring by varying the thioamide reactant.

Table 2: Representative Multi-Step Synthesis of a Thiazole Derivative via Hantzsch Synthesis

Step Reaction Key Reagents Intermediate/Product Purpose
1 Friedel-Crafts Acylation Acetyl chloride, AlCl3 N-(2,4-dimethylphenyl)-4-acetylbenzamide Introduction of an acetyl group for further modification.
2 α-Bromination Bromine (Br2) or N-Bromosuccinimide (NBS) N-(2,4-dimethylphenyl)-4-(2-bromoacetyl)benzamide Formation of the α-haloketone intermediate required for Hantzsch synthesis.
3 Hantzsch Thiazole Synthesis Thioamide (R-CSNH2) N-(2,4-dimethylphenyl)-4-(2-amino-4-R-thiazol-5-yl)benzamide Cyclization to form the desired thiazole ring.
Bioisosteric Replacement and Heterocyclic Annulation in this compound Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, the amide bond itself can be replaced with a heterocyclic ring that mimics its size, shape, and hydrogen bonding capabilities. The 1,2,4-oxadiazole (B8745197) ring is a well-known bioisostere for the amide group.

The synthesis of such analogues is a multi-step process. For example, the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide involves an initial esterification of 2-chloro-5-iodobenzoic acid, followed by a cyanation reaction to replace the iodine with a cyano group. This nitrile is then converted to an N'-hydroxycarbamimidoyl intermediate, which undergoes a cyclization reaction with a suitable acyl chloride (e.g., 3,6-dichloropicolinoyl chloride) to form the 1,2,4-oxadiazole ring. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is finally coupled with 2,4-dimethylaniline to yield the target benzamide derivative. A similar multi-step pathway was used to synthesize 2-chloro-5-(5-(6-chloro-3-(ethylsulfonyl)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide mdpi.commdpi.com.

Heterocyclic annulation represents another advanced strategy, where a new ring is fused onto the existing benzamide scaffold. While specific examples starting from this compound are not prevalent, the general principle of using benzamides as a nitrogen source for the construction of N-heterocycles has been demonstrated. Such reactions, often catalyzed by transition metals, can lead to the formation of fused ring systems, significantly increasing the structural complexity and exploring new chemical space.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the amide linkage, the benzoyl ring, and the 2,4-dimethylphenyl (anilino) ring. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives. The derivatization pathways primarily involve reactions targeting the aromatic rings or the amide group itself, leading to novel compounds with potentially enhanced or modified properties.

Substitution Reactions on the Benzamide Moiety

The aromatic rings of this compound are amenable to substitution reactions, allowing for the introduction of various functional groups. While the 2,4-dimethylphenyl ring is activated towards electrophilic substitution, derivatization is often focused on the benzoyl moiety, starting from a pre-functionalized benzoic acid.

A notable example is the synthesis of complex heterocyclic derivatives. For instance, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide was synthesized through a multi-step process that concludes with an aminolysis reaction. patsnap.com The synthesis begins with a substituted benzoic acid, which is converted to its corresponding acid chloride. This activated intermediate then reacts with 2,4-dimethylaniline to form the final this compound derivative. patsnap.com This pathway highlights how functional groups can be installed on the benzoyl portion of the molecule prior to the final amide bond formation.

The key steps in such a synthetic route, starting from a substituted benzoic acid, are outlined below:

StepPrecursorReagents & ConditionsIntermediate/ProductReaction Type
12-chloro-5-iodobenzoic acidSOCl₂, reflux2-chloro-5-iodobenzoyl chlorideAcyl chloride formation
22-chloro-5-iodobenzoyl chlorideMethyl alcoholMethyl 2-chloro-5-iodobenzoateEsterification
3Methyl 2-chloro-5-iodobenzoateCuCN, L-proline, DMF, 100°CMethyl 2-chloro-5-cyanobenzoateCyanation
4Methyl 2-chloro-5-cyanobenzoateHydroxylamine hydrochloride, triethylamineMethyl 2-chloro-5-(N'-hydroxycarbamimidoyl)benzoateAmidoxime formation
5Methyl 2-chloro-5-(N'-hydroxycarbamimidoyl)benzoate3,6-dichloropicolinoyl chloride, toluene, refluxMethyl 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoateCyclization
6Methyl ester from Step 5NaOH, THF, reflux; then HCl2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acidHydrolysis
7Carboxylic acid from Step 6Oxalyl chloride, DMFCorresponding acid chlorideAcyl chloride formation
8Acid chloride from Step 72,4-dimethylaniline, triethylamine, CH₂Cl₂2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamideAminolysis (Amidation)

This table is a representative pathway based on the synthesis of complex benzamide derivatives. patsnap.com

Oxidation Reactions of Aromatic Substituents

The two methyl groups on the anilino ring of this compound are potential sites for oxidation. While specific studies detailing the oxidation of these substituents on the parent compound are not extensively documented, analogous transformations on xylenes (B1142099) are well-established industrial processes. These reactions provide insight into the expected reactivity.

The oxidation of xylene isomers to their corresponding phthalic acids is a major industrial process, typically employing transition-metal catalysts in the liquid phase or vanadia-titania catalysts in the gas phase. patsnap.comnih.gov For example, p-xylene (B151628) is oxidized to terephthalic acid using catalysts such as cobalt or manganese salts in an acetic acid solvent, often with a bromide promoter. researchgate.net Similarly, o-xylene (B151617) is oxidized to phthalic anhydride. nih.govgoogle.com

By analogy, the methyl groups of the this compound could potentially be oxidized to carboxylic acid groups. Such a reaction would likely require strong oxidizing conditions, for instance, using cobalt or manganese catalysts with air or oxygen at elevated temperatures and pressures. researchgate.netscispace.com The expected products would be the corresponding dicarboxylic acid derivatives of the parent benzamide.

SubstrateCatalyst SystemOxidantProduct
p-XyleneCobalt/Manganese salts with bromide promoterAir/O₂Terephthalic acid
o-XyleneVanadia-titaniaAir/O₂Phthalic anhydride
m-XyleneOil-soluble Co or MnAir/O₂Isophthalic acid

This table shows analogous oxidation reactions of xylenes, suggesting potential pathways for the methyl groups on this compound. nih.govresearchgate.netscispace.com

Reduction Reactions of Functional Groups

Reduction reactions offer another pathway for the derivatization of this compound, particularly when other reducible functional groups, such as nitro groups, are present on the aromatic rings. The amide functional group itself is generally stable to many reducing conditions, allowing for selective reduction of other substituents.

The reduction of a nitro group to a primary amine is a common and crucial transformation. For example, a nitro-substituted benzamide can be effectively reduced to its corresponding amino-benzamide. This transformation is often achieved using metal-based reducing agents. Common methods include the use of iron powder in the presence of an acid or ammonium (B1175870) chloride, or through catalytic hydrogenation. google.com A patent describes the reduction of N-(2'-nitrophenyl)-4-nitrobenzamide to 4-Amino-N-(2'-aminophenyl)benzamide using Raney Nickel as a catalyst under a hydrogen atmosphere. nih.gov

Starting MaterialReagents/CatalystConditionsProduct
Nitro-substituted benzamideFe / NH₄Cl-Amino-substituted benzamide google.com
N-(2'-Nitrophenyl)-4-nitrobenzamideRaney-NiH₂, 25°C, 2 atm, Dimethylformamide4-Amino-N-(2'-aminophenyl)benzamide nih.gov

This table summarizes common reduction reactions applicable to derivatives of this compound.

Mechanistic Insights into Transformation Reactions

The reactivity and transformation pathways of this compound are underpinned by its molecular structure and the electronic properties of its functional groups.

Structural Conformation: X-ray crystallography studies of closely related compounds, such as N-(2,4-dimethylphenyl)-2-methylbenzamide, reveal key structural features that influence reactivity. The amide linkage typically adopts an anti conformation, where the N-H bond is oriented opposite to the C=O bond. scispace.com This conformation is a common feature in benzanilides. scispace.com The planarity of the amide group and its orientation relative to the two aromatic rings are also critical. In N-(2,4-dimethylphenyl)-2-methylbenzamide, the plane of the amide group is significantly twisted out of the planes of both the anilino and benzoyl rings. scispace.com This steric hindrance and conformational arrangement can affect the accessibility of reagents to the amide bond and the aromatic rings, thereby influencing reaction rates and pathways.

Amide Bond Formation Mechanism: The formation of this compound and its derivatives typically proceeds via nucleophilic acyl substitution. A carboxylic acid is first activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comnih.gov The highly electrophilic carbonyl carbon of the acid chloride is then attacked by the nucleophilic nitrogen atom of 2,4-dimethylaniline. Subsequent loss of a chloride ion and deprotonation of the nitrogen yields the stable amide product.

Electrophilic Aromatic Substitution: The benzoyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the amide carbonyl group, while the 2,4-dimethylphenyl ring is activated by the two methyl groups and the nitrogen atom. However, direct substitution reactions can be complex. Under strongly acidic conditions, as seen in some Friedel-Crafts type reactions, the involvement of superelectrophilic intermediates has been proposed, which can drive the amidation of arenes. google.com

Reduction and Oxidation Mechanisms: The catalytic reduction of a nitro group, for example with Raney Nickel, involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine. nih.gov The oxidation of the aryl methyl groups is believed to proceed through a radical mechanism, particularly in liquid-phase catalysis involving cobalt and manganese salts. The process is initiated by the formation of a radical, which then reacts with oxygen to form a peroxy radical, leading through a series of steps to the final carboxylic acid product.

Computational Chemistry and Theoretical Modeling of N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For benzanilide (B160483) derivatives, a key feature is the conformation of the central amide group and the relative orientation of the two aromatic rings.

For closely related structures, such as N-(2,4-dimethylphenyl)-4-methylbenzamide, X-ray crystallography studies have shown that the N-H and C=O bonds of the amide group adopt an anti conformation to each other. researchgate.net In this conformation, the two benzene (B151609) rings are significantly twisted relative to each other, with a dihedral angle of 75.8 (1)°. researchgate.net The amide group plane is also twisted out of the planes of the dimethylphenyl and methylphenyl rings. researchgate.net This twisting is a common feature in benzanilides and is crucial for understanding their three-dimensional structure.

Table 1: Selected Conformational Parameters for a Benzanilide Analog Data based on the crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide.

ParameterValue
Conformation of N-H and C=O bondsanti
Dihedral angle between benzene rings75.8 (1)°
Twist angle of amide group from 4-methylphenyl ring28.1 (3)°
Twist angle of amide group from 2,4-dimethylphenyl ring76.3 (2)°

Note: This data is for a closely related analog and serves to illustrate typical conformational features of this class of compounds. researchgate.net

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. edu.krdnih.gov

For the parent molecule, benzamide (B126), the HOMO and LUMO orbitals have been calculated, and the energy gap is reported to be 5.611 eV, corresponding to a π-π* transition. researchgate.net DFT calculations on other benzamide derivatives have shown that the HOMO-LUMO energy gap can indicate chemical stability and polarizability, which are important for potential applications in materials science, such as nonlinear optics. nanosciart.com For instance, a study on chlorinated phenyl benzamides used DFT to compute the electronic density of states and determine the band gap. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

Table 2: Key Electronic Properties Derived from FMO Analysis

PropertySignificance
HOMO Energy Correlates with the capacity to donate an electron (ionization potential).
LUMO Energy Correlates with the capacity to accept an electron (electron affinity).
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity, kinetic stability, and optical polarizability.
Global Hardness (η) Measures resistance to change in electron distribution.
Global Softness (S) The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) The ability of a molecule to attract electrons.

Note: Specific energy values for N-(2,4-Dimethylphenyl)benzamide are not available in the cited literature.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting and validating experimental data. DFT methods can accurately predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating chemical shifts. dergipark.org.tr Theoretical predictions of ¹H and ¹³C NMR spectra for benzamide derivatives have shown good correlation with experimental data, aiding in the assignment of complex spectra. acs.orgresearchgate.net In amides like N-(2,4-Dimethylphenyl)formamide, restricted rotation around the amide (C-N) bond can lead to the appearance of two distinct sets of signals for certain protons and carbons in the NMR spectrum, corresponding to E and Z rotamers.

DFT calculations using functionals like B3LYP can also simulate FT-IR and UV-Vis spectra. researchgate.net The predicted vibrational frequencies from DFT calculations are often scaled to better match experimental results. dergipark.org.tr Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. dergipark.org.tr

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. easychair.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape, flexibility, and interactions with the environment, such as a solvent. easychair.orgnih.gov

For flexible molecules like this compound, MD simulations can reveal how the molecule samples different conformations in solution. This includes fluctuations in the dihedral angles defining the orientation of the phenyl rings and the planarity of the amide bond. Such simulations are crucial for understanding how a molecule's shape changes over time, which can be essential for its biological activity or material properties. nih.gov By analyzing the simulation trajectory, one can identify the most populated conformational states and the energetic barriers between them, providing a more complete picture of the molecule's behavior than static calculations alone. nih.gov

Ligand-Protein Interaction Modeling

Understanding how a molecule interacts with biological targets is crucial for drug discovery and development. Ligand-protein interaction modeling uses computational techniques to predict and analyze the binding of a small molecule (ligand) to a protein receptor.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. indexcopernicus.com It is widely used to screen virtual libraries of compounds and to propose binding modes for a ligand at the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each conformation. indexcopernicus.com

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including fungicidal, insecticidal, and tyrosinase-inhibiting properties. mdpi.commdpi.comnih.gov For example, a series of N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles, which includes a this compound moiety, were designed as potent tyrosinase inhibitors. nih.gov Other complex derivatives have shown activity against agricultural pests and fungi like Botrytis cinereal. mdpi.commdpi.com While these studies focus on more complex derivatives, they highlight the potential of the this compound scaffold in designing biologically active molecules. Molecular docking could be employed to understand how this compound itself or its simple derivatives might interact with the active sites of these or other relevant biological targets.

Binding Affinity Prediction and Scoring Functions

Predicting the binding affinity of a ligand to its receptor is a cornerstone of computational drug design. For this compound, this process typically involves molecular docking simulations where the compound is placed into the binding site of a target protein. The stability of the resulting complex is then evaluated using scoring functions, which are computational methods used to approximate the binding free energy.

Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the receptor.

Empirical scoring functions use a set of weighted energy terms, derived from experimental binding data of a training set of ligand-receptor complexes, to predict binding affinity.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts in known protein-ligand crystal structures.

Scoring Function Type Principle Application to Benzamides
Force-Field-Based Calculates van der Waals and electrostatic interactions. Used to estimate the binding energy of benzamide derivatives in the active site of a target protein.
Empirical Uses weighted energy terms from experimental data. Can be used to predict the binding affinity of novel benzamide compounds based on existing data.
Knowledge-Based Derives statistical potentials from known structures. Applied to assess the likelihood of observed binding poses for benzamide analogues.
Analysis of Ligand-Receptor Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly significant. Computational methods allow for a detailed analysis of these interactions, providing insights into the specificity and strength of binding.

A crystallographic study of a closely related compound, N-(2,4-Dimethylphenyl)-2-methylbenzamide, provides valuable data on the hydrogen bonding geometry that can be extrapolated to this compound nih.gov. In the crystal structure of this analog, molecules are linked by N—H···O hydrogen bonds, forming chains nih.gov. The amide hydrogen acts as the hydrogen bond donor, while the carbonyl oxygen serves as the acceptor. This fundamental interaction is crucial for the structural organization of benzamides and is a key feature in their binding to biological receptors. The N—H and C=O bonds in the amide group are in an anti conformation to each other nih.gov.

Hydrophobic interactions, driven by the tendency of nonpolar groups to aggregate in an aqueous environment, also play a critical role. The two methyl groups on the phenyl ring of this compound, along with the benzene rings themselves, are capable of forming significant hydrophobic interactions with nonpolar residues in a protein's binding pocket. Molecular modeling can identify and quantify these interactions, highlighting regions of the molecule that contribute to binding affinity through the hydrophobic effect.

Table: Hydrogen-Bond Geometry for N-(2,4-Dimethylphenyl)-2-methylbenzamide nih.gov

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N···O1 0.90 1.99 2.880 170

D = Donor atom; H = Hydrogen atom; A = Acceptor atom. This data is for a closely related analog and provides insight into the expected hydrogen bonding of this compound.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used to screen virtual libraries for new compounds with the desired activity.

For benzamide derivatives, a common pharmacophore model would include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amide nitrogen provides a hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings contribute to binding through π-π stacking and hydrophobic interactions.

Hydrophobic Features (HY): The dimethylphenyl moiety provides a significant hydrophobic region.

Studies on various benzamide analogues have led to the development of pharmacophore models for different biological targets. For example, a five-featured pharmacophore model for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings bohrium.comnih.gov. This type of model serves as a 3D query for virtual screening to identify novel and potent inhibitors.

Ligand-based design, in the absence of a known receptor structure, relies on the information from a set of known active molecules. By aligning these molecules and identifying common structural features, a pharmacophore model can be generated. This approach is instrumental in the rational design of new molecules, such as this compound derivatives, with potentially improved activity and selectivity.

Table: General Pharmacophoric Features of Benzamide Derivatives

Pharmacophoric Feature Chemical Moiety in this compound Potential Interaction
Hydrogen Bond Acceptor Carbonyl Oxygen Forms hydrogen bonds with receptor backbone or side chains.
Hydrogen Bond Donor Amide Hydrogen Donates a hydrogen bond to an acceptor group on the receptor.
Aromatic Ring Benzoyl and Dimethylphenyl Rings Engages in π-π stacking and hydrophobic interactions.
Hydrophobic Group Dimethylphenyl Moiety Interacts with nonpolar pockets in the binding site.

Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl Benzamide and Analogues

Impact of Substituent Position and Electronic Effects on Biological Activity

The placement and electronic properties of substituents on both the benzamide (B126) and the N-phenyl rings play a critical role in modulating the biological activity of N-(2,4-Dimethylphenyl)benzamide analogues. The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's polarity, reactivity, and ability to form crucial interactions with target proteins.

For example, in a series of 2,4-dihydroxy-N-(substituted)phenylbenzamide derivatives, the activity was found to be highly dependent on the position of the substituents on the N-phenyl ring. jpsbr.org This highlights the intricate relationship between the electronic landscape of the molecule, dictated by its substituents, and its resulting biological efficacy.

Role of Steric Modulation from Dimethyl Groups on Molecular Interactions

The two methyl groups on the N-phenyl ring of this compound are not merely passive components; they exert significant steric influence that shapes the molecule's conformation and its interactions with biological macromolecules. Steric hindrance, the effect of the size of a group on the rate of reaction or the conformation of a molecule, is a key factor in determining the binding affinity and selectivity of these compounds.

The 2,4-dimethyl substitution pattern influences the dihedral angle between the two aromatic rings, which is a critical parameter for proper orientation within a receptor's binding pocket. nih.govnih.gov This conformational constraint can be advantageous, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Comparative Analysis with Structurally Related Benzamide Derivatives

Influence of Fluorine Substitution

The introduction of fluorine atoms into benzamide structures is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. ontosight.aiajrconline.org Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, but with profound effects on the molecule's electronic properties, metabolic stability, and membrane permeability. ontosight.airesearchgate.net

Fluorine substitution can increase the binding affinity of a compound to its target protein by participating in favorable electrostatic interactions or by altering the conformation of the molecule. ontosight.ai It can also block sites of metabolic oxidation, leading to a longer duration of action. nih.gov For example, the replacement of a hydrogen atom with a fluorine atom can significantly impact the acidity (pKa) of nearby functional groups, which can be crucial for binding to biological targets. nih.gov

Compound Modification Observed Effect
Fluorinated BenzamidesFluorine substitution on the benzamide ringEnhanced biological activity, potency, selectivity, and metabolic stability. ontosight.ai
Fluorinated ChalconesFluorine substitutionImproved anticancer activity. researchgate.net
Piperidine-based 11β-HSD1 inhibitorsFluorine substitutionIncreased metabolic stability (up to 5-fold increase in mouse liver microsome half-life). nih.gov

Effects of Nitro and Amino Group Presence

The incorporation of nitro (NO₂) and amino (NH₂) groups into the benzamide scaffold introduces strong electronic perturbations and hydrogen bonding capabilities, significantly influencing biological activity. ontosight.ainih.gov

The nitro group is a potent electron-withdrawing group that can substantially alter the electronic properties of the aromatic ring to which it is attached. nih.govresearchgate.net This can affect the molecule's interaction with target proteins and its susceptibility to metabolic enzymes. nih.gov While the nitro group can be a pharmacophore, contributing directly to biological activity, it can also be associated with toxicity. nih.govresearchgate.net

Conversely, the amino group is an electron-donating group that can act as a hydrogen bond donor. Its presence and position can be critical for anchoring the molecule within a binding site. For instance, the position of an amino group on the benzoyl ring can differentiate the biological activity profile of benzamide derivatives.

Compound Modification Potential Biological Activities
N-(2,4-Dimethylphenyl)-2-nitrobenzamide2-nitro substituent on the benzene (B151609) ringAntimicrobial and anti-inflammatory effects. ontosight.ai
3-Amino-N-(2,4-dimethylphenyl)benzamide3-amino substitution on the benzoyl ringAnticancer and anti-inflammatory activities.
Pyrrole derivatives with nitro groupsNitro groups at C2 and C4 positionsEnhanced antibacterial activity. nih.gov

Modifications with Heterocyclic Moieties (e.g., oxadiazole, thiazole (B1198619), pyrazole (B372694), benzimidazole)

The replacement or augmentation of the benzamide core with various heterocyclic rings, such as oxadiazole, thiazole, pyrazole, and benzimidazole, has led to the discovery of compounds with a wide array of biological activities. japsonline.commdpi.comnih.govnih.gov These heterocyclic systems introduce unique electronic and steric properties, and can act as bioisosteres for the amide bond or other functional groups, often improving drug-like properties. nih.gov

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring, in particular, is a versatile scaffold found in several approved drugs. japsonline.com Its incorporation into benzamide structures has yielded compounds with fungicidal, insecticidal, and anti-inflammatory activities. nih.govmdpi.commdpi.com Structure-activity relationship studies of benzamides containing a 1,2,4-oxadiazole (B8745197) linked to a quinoline (B57606) moiety revealed that electron-withdrawing groups on the benzene ring enhanced inhibitory activities. mdpi.com

Thiazole and Pyrazole: Thiazole and pyrazole rings are also prevalent in medicinally active compounds. The combination of a pyrazole ring with an oxadiazole-substituted benzamide has resulted in potent insecticidal agents. nih.gov

Benzimidazole: Benzimidazole is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govfrontiersin.org Its fusion with other heterocyclic systems, such as thiadiazole and thiazolone, has led to potent antibacterial agents. nih.gov

Heterocyclic Moiety Example of Resulting Compound Class Observed Biological Activities
1,2,4-OxadiazoleBenzamides substituted with quinoline-linked 1,2,4-oxadiazoleFungicidal. mdpi.com
1,3,4-OxadiazoleSubstituted 1,3,4-oxadiazolesAnticancer, anti-inflammatory, antitubercular, antibacterial, antiviral, antifungal. japsonline.com
Pyrazole and 1,2,4-OxadiazoleBenzamides substituted with pyrazole-linked 1,2,4-oxadiazoleInsecticidal. nih.gov
BenzimidazoleBenzimidazole derivatives with thiadiazole and thiazolone moietiesAntibacterial. nih.gov
1,2,4-Triazole1,2,4-Triazole derivatives with a 2-((2,3-dimethylphenyl)amino)benzoic acid moietyAntitumor. pensoft.net

Mechanistic Investigations of Biological Activities of N 2,4 Dimethylphenyl Benzamide Preclinical/in Vitro Focus

Enzyme Inhibition Studies and Molecular Mechanisms

N-(2,4-Dimethylphenyl)benzamide and its derivatives have been the subject of various preclinical and in vitro studies to elucidate their mechanisms of action through enzyme inhibition. These investigations have revealed interactions with several key enzymes implicated in a range of physiological and pathological processes.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for therapeutic agents in cancer and infectious diseases. nih.govpatsnap.com DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in folate metabolism. nih.gov The inhibition of this enzyme disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cells. patsnap.com

While the broader class of benzamides has been investigated for DHFR inhibitory activity, specific kinetic data for the parent compound this compound is not extensively detailed in the currently available literature. mdpi.com However, studies on related benzamide (B126) derivatives have demonstrated their potential to inhibit human DHFR (hDHFR) with IC50 values ranging from 4.72 to 20.17 µM, indicating a mechanism of action distinct from classical inhibitors like methotrexate. mdpi.com

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms, COX-1 and COX-2, are known, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. The modulation of these enzymes is a key strategy for anti-inflammatory therapies. While the direct inhibitory effects of this compound on COX enzymes are not specifically detailed, the interplay between pathways involving COX enzymes and other targets of benzamide derivatives is an area of interest. For instance, the inhibition of other kinases can influence the expression of COX-2, suggesting indirect modulation. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govnih.gov Aberrant GSK-3β activity has been linked to various diseases, including neurodegenerative disorders and cancer. nih.gov

Derivatives of this compound have been identified as inhibitors of GSK-3β. These compounds are often explored for their potential in treating conditions where GSK-3β is overactive. nih.gov For example, the inhibitor TDZD-8, a selective small molecule inhibitor of GSK-3β, has been shown to induce phosphorylation of GSK-3β, which denotes the inhibition of its kinase activity. nih.govsemanticscholar.org The inhibition of GSK-3β can, in turn, modulate the expression and function of other cellular components like NMDA receptors. semanticscholar.org

Nek2 and Hec1 Enzyme Inhibition

Nek2 and Hec1 are critical proteins involved in the mitotic pathway, playing essential roles in spindle checkpoint control and kinetochore functionality. nih.govbohrium.comnih.gov Overexpression of these proteins is observed in various cancers, making them attractive targets for anticancer therapies. nih.govbohrium.comnsf.gov

Tyrosinase Inhibition and Kinetic Analysis

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and is also responsible for the browning of fruits and vegetables. mdpi.combrieflands.com It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of these products to o-quinones. brieflands.com Inhibitors of tyrosinase are of great interest in the cosmetic and food industries. brieflands.com

N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, a derivative of the parent compound, has been studied for its tyrosinase inhibitory activity. nih.gov Kinetic studies of similar active compounds have shown a mixed mode of inhibition. nih.gov The inhibitory potency of various compounds against mushroom tyrosinase is often evaluated by determining their IC50 values. For instance, kojic acid, a well-known tyrosinase inhibitor, has an IC50 value of 30.6 µM for mushroom tyrosinase. selleckchem.com The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. researchgate.net

Table 1: Tyrosinase Inhibition Data for Selected Compounds

Compound IC50 (µM) Type of Inhibition
Kojic Acid 30.6 selleckchem.com Competitive
2,4-dihydroxybenzaldehyde Not Specified Competitive brieflands.com
4-dimethylaminobenzaldehyde Not Specified Uncompetitive brieflands.com
Thiamidol 1.1 (human tyrosinase), 108 (mushroom tyrosinase) nih.gov Not Specified

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govrcsb.org It is produced by various organisms, including bacteria, fungi, and plants. nih.gov In medicine, urease inhibitors are investigated for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net

While specific data for this compound is limited, the broader class of benzamide derivatives has been explored for urease inhibitory potential. The inhibition of urease is typically assessed by measuring the reduction in enzyme activity in the presence of the inhibitor. The potency is often expressed as an IC50 value. For example, thiourea, a standard urease inhibitor, has an IC50 value of 22.3 ± 1.12 μM. researchgate.net Some synthesized thiosemicarbazone derivatives have shown potent urease inhibition with IC50 values ranging from 1.31 ± 0.06 to 3.24 ± 0.15 µM. researchgate.net

Table 2: Urease Inhibition Data for Selected Compounds

Compound IC50 (µM)
Thiourea (Standard) 22.3 ± 1.12 researchgate.net
N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones (range) 1.31 ± 0.06 to 3.24 ± 0.15 researchgate.net

Histone Deacetylase (HDAC) Inhibition

This compound is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor. medchemexpress.commedpath.com Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. nih.govnih.gov The dysregulation of HDAC activity is a common feature in carcinogenesis, as it can lead to the silencing of tumor suppressor genes. medpath.com

Mocetinostat selectively targets Class I HDACs (HDAC1, HDAC2, HDAC3) and the sole Class IV enzyme, HDAC11, with no significant activity against Class II enzymes such as HDAC4, HDAC5, HDAC6, HDAC7, or HDAC8. medchemexpress.comselleckchem.comhdacis.com The mechanism of inhibition involves the exocyclic amino group of the benzamide structure, which is essential for its enzymatic inhibition. nih.govselleckchem.com This amino group interacts with the zinc ion located in the catalytic active site of the HDAC enzyme, thereby blocking its deacetylase function. nih.gov This inhibition leads to the accumulation of acetylated proteins, including histones, which can reactivate the expression of silenced tumor suppressor genes. nih.govnih.gov

In vitro cell-free assays have quantified the inhibitory potency of Mocetinostat against specific HDAC isotypes.

HDAC IsoformIC₅₀ (μM)Reference
HDAC10.15 medchemexpress.comselleckchem.comexchemistry.com
HDAC20.29 medchemexpress.comexchemistry.com
HDAC31.66 medchemexpress.comexchemistry.com
HDAC110.59 medchemexpress.comselleckchem.com

Modulation of Cellular Signaling Pathways

The biological effects of this compound extend to the modulation of critical cellular signaling pathways that are often dysregulated in cancer. As an HDAC inhibitor, its primary effect on signaling is mediated through the alteration of gene expression. nih.gov

Preclinical studies in glioblastoma and other cancer cells have shown that Mocetinostat can inhibit the PI3K/AKT signaling pathway, a crucial cascade for cell survival and proliferation. nih.govnih.gov Furthermore, it has been observed to affect the JAK-STAT pathway. nih.gov By altering the acetylation status of non-histone proteins, such as transcription factors, Mocetinostat can directly influence gene expression. For instance, it has been shown to downregulate the expression of the E2F1 transcription factor, which is involved in cell cycle progression. nih.govnih.gov

The compound also modulates the expression of proteins central to apoptosis. Research has demonstrated that Mocetinostat treatment leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govnih.govnih.gov In colon cancer models, it was found to upregulate the expression of the WNT ligand DKK-1, a known tumor suppressor in that context. nih.gov

Interactions with Specific Molecular Targets

While the primary targets of this compound are HDAC enzymes, the broader class of benzamide derivatives has been investigated for interactions with various cellular receptors. These studies provide context for the potential off-target activities of this chemical scaffold. For example, different series of N-substituted benzamides have been evaluated for binding affinity at neurotransmitter receptors, including dopamine (B1211576), serotonin, adrenergic, and opioid receptors. nih.gov Specific derivatives have shown high affinity for the dopamine D2 receptor, while others have been developed as selective agonists for sigma-1 (S1R) or delta opioid receptors. nih.govselleckchem.com Docking studies on some N-aryl benzamides have also suggested interactions with the GABA-A receptor. researchgate.net It is important to note that these studies were not conducted on Mocetinostat itself, but on other molecules within the benzamide class, indicating potential areas for future investigation.

The key molecular interaction of this compound is with its primary targets, the Class I and IV HDACs. nih.gov The binding mode, as elucidated by molecular modeling and mechanistic studies, centers on the 2-aminobenzamide (B116534) portion of the molecule. nih.gov The exocyclic amino group on the phenyl ring chelates the catalytic zinc ion (Zn²⁺) at the bottom of the HDAC active site pocket. nih.gov This interaction is critical; removal of this amino group completely abolishes the compound's HDAC-inhibitory activity. selleckchem.com

Docking studies of Mocetinostat into the catalytic channels of HDAC enzymes confirm a high binding affinity, consistent with its potent inhibitory activity observed in enzymatic assays. nih.gov The interaction is further stabilized by hydrogen bonds and other contacts with amino acid residues lining the active site channel. This specific binding mode explains its potent and selective inhibition of certain HDAC isotypes. nih.govnih.gov Beyond HDACs, recent preclinical evidence suggests Mocetinostat may also interact with tubulin, contributing to its cytotoxic effects. nih.govexchemistry.com

Investigation of Anti-proliferative Effects in Preclinical Cell Models

This compound exhibits potent and selective anti-proliferative activity across a broad spectrum of human cancer cell lines in vitro. nih.govexchemistry.com This activity is directly linked to its function as an HDAC inhibitor. nih.gov The compound induces cell cycle blockade, often causing accumulation in the G1 and G2-M phases, and promotes apoptosis. nih.govnih.gov

The anti-proliferative effects have been documented in numerous preclinical models, including lung, colon, glioblastoma, prostate, and breast cancer cell lines. medchemexpress.comnih.govnih.govresearchgate.net The potency of Mocetinostat varies between cell lines, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from the nanomolar to the low micromolar range. exchemistry.com For example, studies in breast cancer cell lines demonstrated greater sensitivity in estrogen receptor-positive (ER+) cells compared to triple-negative breast cancer (TNBC) cells. researchgate.net

Cell LineCancer TypeIC₅₀ (μM)Reference
MCF7Breast (ER+)1.17 researchgate.net
T47DBreast (ER+)0.67 researchgate.net
BT549Breast (TNBC)4.38 researchgate.net
MDA-MB-231Breast (TNBC)3.04 researchgate.net
DU-145ProstateSignificant apoptosis observed nih.gov
C6 / T98GGlioblastomaInhibited growth nih.gov

The primary mechanism of cytotoxicity for this compound is the induction of apoptosis and cell cycle arrest through HDAC inhibition. nih.govresearchgate.net However, emerging evidence indicates that its cytotoxic effects may be multifactorial, involving non-histone targets. nih.gov

A significant secondary mechanism that has been identified is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for cell division. mdpi.com Preclinical studies have reported that Mocetinostat possesses microtubule inhibitory activity in addition to its primary function as a deacetylase inhibitor. exchemistry.com Agents that interfere with tubulin polymerization prevent the formation of a functional mitotic spindle, leading to an arrest in mitosis and subsequent cell death, often through a process known as mitotic catastrophe. mdpi.com While the precise potency of Mocetinostat as a tubulin polymerization inhibitor has not been fully quantified in comparative studies, its identification as a dual-inhibitor of HDACs and microtubule function represents a key aspect of its cytotoxic mechanism. nih.govexchemistry.com

Emerging Research Directions and Future Perspectives for N 2,4 Dimethylphenyl Benzamide Research

Development of N-(2,4-Dimethylphenyl)benzamide as a Biochemical Probe

The development of this compound and its derivatives as biochemical probes represents a significant area of emerging research. Biochemical probes are essential tool compounds used to investigate and understand complex biological processes at the molecular level. The inherent biological activity of the benzamide (B126) core, combined with the specific substitutions on the phenyl rings, makes the this compound scaffold an attractive starting point for designing such tools.

Researchers are modifying the basic structure to create molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. For instance, derivatives of this compound have been synthesized and evaluated for their potential to interact with kinetoplastid parasites, suggesting that these compounds could be developed into probes to study the unique biology of these organisms. semanticscholar.orgnih.gov The amide linkage in these compounds can form hydrogen bonds with target enzymes, a crucial interaction for probing enzyme active sites. mdpi.com

By incorporating reporter groups or reactive moieties, these probes can be used to identify and validate new drug targets, elucidate metabolic pathways, and understand the mechanisms of disease. The goal is to create highly specialized molecules that can provide clear insights into biological systems, thereby accelerating the early stages of drug discovery and fundamental biological research.

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing benzamides, such as the reaction of a benzoyl chloride with an amine, are well-established, current research is focused on developing more efficient, versatile, and environmentally friendly synthetic routes.

One novel approach involves multi-step synthesis to create complex analogs. For example, a series of novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety have been synthesized. mdpi.com This pathway involves a sequence of reactions including esterification, cyanation, cyclization, and finally aminolysis to form the desired this compound derivative. mdpi.com This method allows for the construction of intricate molecular architectures designed for specific biological activities.

Another modern approach is the use of copper-catalyzed Ullmann-type coupling reactions. mdpi.comunito.it This method is particularly useful for forming the C-N bond between the benzoyl group and the 2,4-dimethylaniline (B123086) moiety under milder conditions than traditional methods. organic-chemistry.org The Ullmann reaction offers excellent functional group tolerance, enabling the synthesis of a wider variety of derivatives that might not be accessible through conventional routes. unito.itchem-station.com

Furthermore, microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. lew.ronih.govmdpi.com Applying microwave irradiation to the synthesis of benzamides can dramatically reduce reaction times and often leads to higher yields, presenting a greener and more efficient alternative to conventional heating methods. researchgate.netyoutube.com

A summary of these synthetic approaches is presented below:

Synthetic PathwayDescriptionAdvantages
Multi-step Synthesis with Heterocycle FormationInvolves sequential reactions like esterification, cyanation, and cyclization before the final amidation step to build complex derivatives. mdpi.comAllows for the creation of highly functionalized and complex molecular structures. mdpi.com
Ullmann CouplingA copper-catalyzed cross-coupling reaction to form the aryl C-N bond. mdpi.comunito.itOffers milder reaction conditions, high functional group tolerance, and versatility. organic-chemistry.orgchem-station.com
Microwave-Assisted SynthesisUtilizes microwave energy to heat the reaction mixture. lew.ronih.govmdpi.comSignificantly reduced reaction times, often improved yields, and alignment with green chemistry principles. researchgate.net

Advanced Computational Approaches for this compound Design

Advanced computational tools are becoming indispensable in the rational design and optimization of this compound derivatives. These in silico methods allow researchers to predict the properties and biological activities of molecules before they are synthesized, saving significant time and resources.

Molecular docking is a key computational technique used to simulate the interaction between a ligand (the benzamide derivative) and a target protein. mdpi.comresearchgate.netsemanticscholar.org By predicting the binding mode and affinity, researchers can gain insights into the structural requirements for potent biological activity. mdpi.comacs.org This information guides the design of new analogs with improved efficacy. For example, docking studies on benzamide derivatives have helped to understand their binding to microbial enzymes, paving the way for the development of new antibacterial agents. semanticscholar.org

Another critical computational approach is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.orgresearchgate.net In silico ADMET prediction helps to evaluate the drug-likeness and pharmacokinetic profile of new compounds early in the discovery process. tandfonline.comresearchgate.net By identifying potential liabilities such as poor absorption or high toxicity computationally, researchers can prioritize the synthesis of candidates with a higher probability of success in later-stage development.

The application of these computational methods is summarized in the table below:

Computational MethodPurpose in this compound ResearchKey Insights Provided
Molecular DockingTo predict the binding conformation and affinity of derivatives to biological targets (e.g., enzymes, receptors). mdpi.comresearchgate.netProvides understanding of ligand-protein interactions at the atomic level, guiding rational drug design. semanticscholar.orgnih.gov
ADMET PredictionTo forecast the pharmacokinetic and toxicity profiles of new chemical entities. rsc.orgresearchgate.netHelps in the early identification of compounds with poor drug-like properties, improving the efficiency of the drug discovery pipeline. tandfonline.comresearchgate.net

Interdisciplinary Research Incorporating this compound Scaffolds

The versatility of the this compound scaffold extends beyond medicinal chemistry, finding applications in various interdisciplinary fields, most notably in agricultural science.

In the search for new crop protection agents, derivatives of this compound have shown promising biological activity. Research has demonstrated that analogs incorporating 1,2,4-oxadiazole and pyrazole (B372694) moieties exhibit significant fungicidal and insecticidal properties. mdpi.comnih.gov For example, certain derivatives displayed good fungicidal activity against plant pathogens like Botrytis cinereal. nih.gov This positions the this compound core as a valuable lead structure for the development of novel pesticides and fungicides, addressing the ongoing need for effective and safe agricultural solutions. mdpi.comscielo.br

In the field of materials science, the structural properties of this compound are of interest. X-ray crystallography studies have provided detailed information about its solid-state conformation, including the planarity of the aromatic rings and the angles of the amide group. nih.gov Understanding these structural features and the intermolecular interactions, such as hydrogen bonding, is crucial for designing new organic materials with specific physical and chemical properties.

Q & A

Q. Table 1. Key Spectral Signatures

TechniqueExpected Peaks/FeaturesReference
1H NMRδ 2.2–2.4 (CH3), δ 7.0–8.0 (Ar-H)
IR~1650 cm⁻¹ (C=O stretch)
UV-Visλmax ~260–280 nm (π→π* transitions)

(Basic) Which spectroscopic methods are optimal for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic and methyl protons/carbons. For derivatives, coupling patterns (e.g., meta-substitution on the phenyl ring) help confirm regiochemistry.
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 239 for the parent compound).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL () or WinGX (). For example, C=O bond lengths typically range from 1.21–1.23 Å in benzamides .

(Advanced) How can computational chemistry predict the reactivity and electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set). highlights QSPR models for solubility and logP predictions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding to biological targets (e.g., Nek2 kinase in cancer studies, as in ).
  • MD Simulations : Analyze stability in solvent environments (e.g., water/octanol partitioning) .

(Advanced) What strategies resolve discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

  • Refinement Tools : Use SHELXL () to minimize R-factors (<5% for high-quality data). Validate with residual density maps.
  • Validation Software : Check for geometric outliers (e.g., PLATON in ).
  • Twinned Data : For challenging crystals, employ TWINLAW in SHELXTL to model twin domains .

(Advanced) How do reaction conditions influence functional group transformations in this compound derivatives?

Methodological Answer:

  • Oxidation : Use KMnO4/H2SO4 to convert methyl groups to carboxylic acids ().
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces amides to amines, but steric hindrance from 2,4-dimethyl groups may require higher pressures .
  • C-H Activation : Copper-mediated oxidation () under basic conditions directs methoxylation, while acidic conditions favor chlorination via divergent mechanisms (organometallic vs. SET pathways) .

(Advanced) What in vitro/in vivo models evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

  • In Vitro : MTT assays on breast cancer cell lines (e.g., MDA-MB-468) determine GI50 values (10–21 μM for INH1, ).
  • In Vivo : Xenograft models (e.g., 100 mg/kg IP injection in mice) monitor tumor volume reduction and Nek2 protein suppression via Western blotting .
  • Mechanistic Studies : siRNA knockdown of Hec1 validates target engagement in spindle checkpoint regulation .

(Basic) How can researchers validate synthetic yields and optimize reaction scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to maximize yield.
  • Scale-Up : Transition from batch to flow reactors for safer handling of exothermic steps ().
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.